![molecular formula C11H22N2O B13074505 4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
4-[(4-Methylpiperidin-4-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methylpiperidin-4-yl)methyl]morpholine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is a derivative of morpholine and piperidine, two important heterocyclic compounds. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-[(4-Methylpiperidin-4-yl)methyl]morpholine involves several steps. One common method includes the reaction of 4-methylpiperidine with formaldehyde and morpholine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
4-[(4-Methylpiperidin-4-yl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Methylpiperidin-4-yl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 4-[(4-Methylpiperidin-4-yl)methyl]morpholine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
4-[(4-Methylpiperidin-4-yl)methyl]morpholine can be compared with other similar compounds, such as:
4-(4-Methylpiperidin-1-yl)aniline: This compound has a similar piperidine structure but differs in its functional groups, leading to different chemical properties and applications.
4-[(1-Methylpiperidin-4-yl)oxy]aniline: Another related compound with an oxygen atom in place of the morpholine ring, which affects its reactivity and uses.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
4-[(4-methylpiperidin-4-yl)methyl]morpholine |
InChI |
InChI=1S/C11H22N2O/c1-11(2-4-12-5-3-11)10-13-6-8-14-9-7-13/h12H,2-10H2,1H3 |
Clave InChI |
JOBGQESUECMKSS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNCC1)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


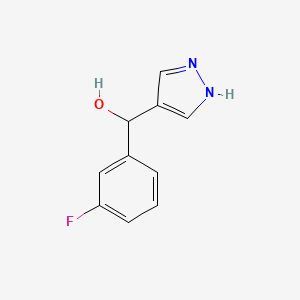
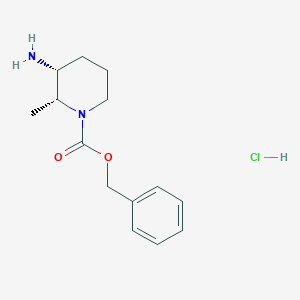

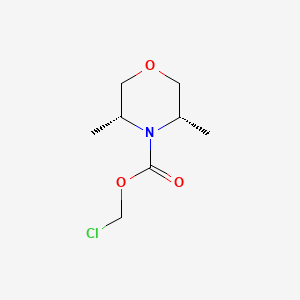
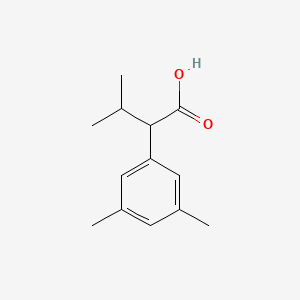
![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)

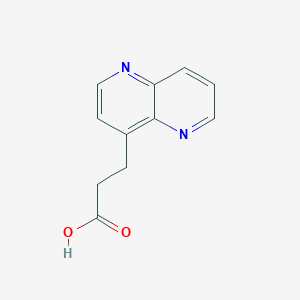
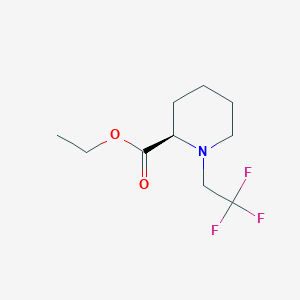
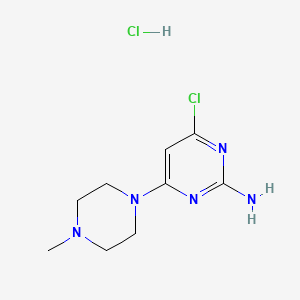
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
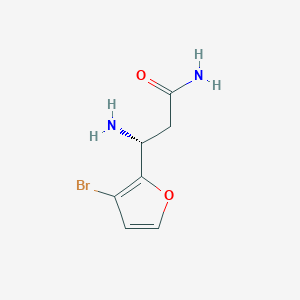
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)

